molecular formula C41H40ClFN4O11S3 B1210716 Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate

Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate

Cat. No. B1210716
M. Wt: 915.4 g/mol
InChI Key: CJCNEWWARIPAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.

Scientific Research Applications

Tosylate Salts of Anticancer Drug Lapatinib

  • Research Overview : A study by Ravikumar et al. (2013) focused on the tosylate salts of the anticancer drug lapatinib. This research explored different structural forms obtained during attempts to crystallize lapatinib, contributing to an understanding of the drug's physicochemical properties.

Sulfonated Compounds and Antimicrobial Activity

  • Research Overview : In research by Kariuki et al. (2022), a benzenesulfonic acid derivative was synthesized and shown to inhibit the growth of Listeria monocytogenes and Escherichia coli, comparable to antibiotics like ampicillin and vancomycin.

Quinones and Derivatives

  • Research Overview : Research by Gorelik et al. (1971) involved the synthesis of quinone derivatives using benzenesulfinic acid. This study demonstrated the reactivity of these compounds, contributing to the broader understanding of quinone chemistry.

Bioactive Compounds from Visnaginone

  • Research Overview : A study by Abdel Hafez et al. (2001) explored the synthesis of potentially bioactive compounds from visnaginone, including reactions with benzenesulfonic acid derivatives. This research contributes to the development of new pharmaceutical compounds.

properties

Product Name

Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate

Molecular Formula

C41H40ClFN4O11S3

Molecular Weight

915.4 g/mol

IUPAC Name

benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate

InChI

InChI=1S/C29H26ClFN4O4S.2C6H6O3S.H2O/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*7-10(8,9)6-4-2-1-3-5-6;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*1-5H,(H,7,8,9);1H2

InChI Key

CJCNEWWARIPAEG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.O

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate
Reactant of Route 3
Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate
Reactant of Route 4
Reactant of Route 4
Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate
Reactant of Route 5
Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate
Reactant of Route 6
Reactant of Route 6
Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate

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